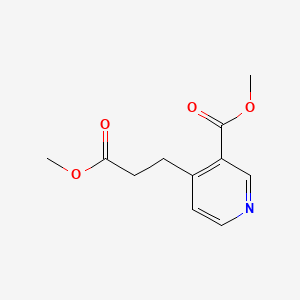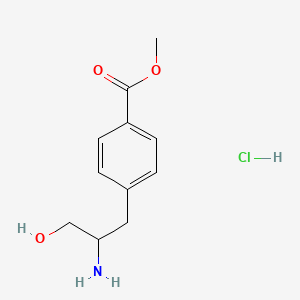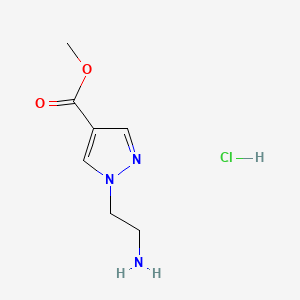
methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate hydrochloride” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle with two nitrogen atoms . The “1-(2-aminoethyl)” part suggests an ethyl chain with an amino group attached to the pyrazole ring. The “methyl … carboxylate” part indicates a carboxylic acid ester functional group, which is attached to the pyrazole ring. The “hydrochloride” part means that this compound is a hydrochloride salt, which could affect its solubility and stability .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the aminoethyl group, and the methyl carboxylate ester. These functional groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The amino group could participate in acid-base reactions, the ester could undergo hydrolysis or transesterification, and the pyrazole ring could be involved in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the hydrochloride salt could enhance its water solubility .Applications De Recherche Scientifique
Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate hydrochloride has a wide range of applications in scientific research, including biochemistry, physiology, pharmacology, and toxicology. In biochemistry, this compound has been used to study the structure and function of enzymes and proteins. In physiology, this compound has been used to study the regulation of cell signaling pathways, as well as the effects of hormones on the body. In pharmacology, this compound has been used to study the effects of drugs on the body, as well as to study the mechanisms of drug action. In toxicology, this compound has been used to study the effects of toxic substances on the body.
Mécanisme D'action
Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate hydrochloride works by binding to specific receptors in the body, which triggers a cascade of biochemical and physiological responses. The mechanism of action of this compound is not fully understood, but it is believed to act by modulating the activity of various enzymes and proteins.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In biochemistry, this compound has been found to modulate the activity of various enzymes and proteins, as well as to affect the structure and function of proteins. In physiology, this compound has been found to affect the regulation of cell signaling pathways, as well as the effects of hormones on the body.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate hydrochloride has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize and is water-soluble, making it easy to use in a variety of experiments. Additionally, this compound has a wide range of applications in scientific research, making it a versatile compound for use in the laboratory. However, this compound has some limitations, including the fact that it can be toxic at high concentrations and that it can interfere with the activity of certain enzymes and proteins.
Orientations Futures
There are a number of potential future directions for the use of methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate hydrochloride in scientific research. One potential direction is to further explore the mechanism of action of this compound, as well as its effects on various biochemical and physiological processes. Additionally, this compound could be used to study the effects of drugs on the body, as well as to study the mechanisms of drug action. Finally, this compound could be used to study the effects of toxic substances on the body, as well as to study the mechanisms of toxicity.
Méthodes De Synthèse
Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate hydrochloride is synthesized through a series of reactions involving the reaction of 2-aminoethyl pyrazole-4-carboxylic acid with methyl iodide and hydrochloric acid. This reaction produces a colorless crystalline solid that is soluble in water. The synthesis of this compound is relatively straightforward and can be accomplished in a short amount of time.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 1-(2-aminoethyl)pyrazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-12-7(11)6-4-9-10(5-6)3-2-8;/h4-5H,2-3,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPPBVNMRHJRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B6609168.png)
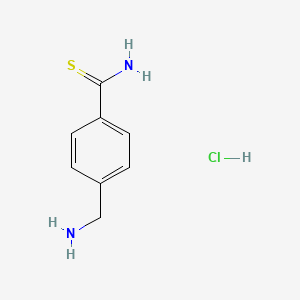
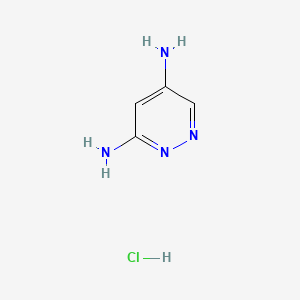
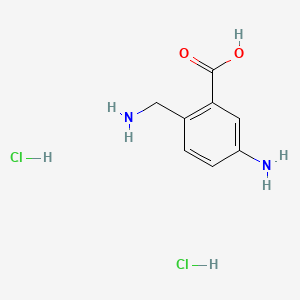
![N-[3-amino-2-(chloromethyl)propyl]-3-[4-(trifluoromethyl)phenyl]butanamide hydrochloride](/img/structure/B6609195.png)
![1-[1-(1-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B6609200.png)
![N-(2-amino-1-cyclohexylethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carboxamide hydrochloride](/img/structure/B6609207.png)
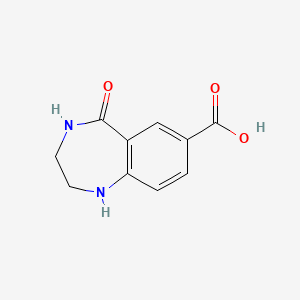


![(3E,10S)-10-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,2'-morpholin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6609237.png)
![3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione](/img/structure/B6609239.png)
